molecular formula C14H21BrO B7815915 1-Bromo-3-(octyloxy)benzene

1-Bromo-3-(octyloxy)benzene

Cat. No.: B7815915
M. Wt: 285.22 g/mol
InChI Key: KSOKLYDSCBZFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-(octyloxy)benzene is an organic compound with the molecular formula C14H21BrO It consists of a benzene ring substituted with a bromine atom and an octyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(octyloxy)benzene can be synthesized through the bromination of 3-(octyloxy)benzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to control the reaction parameters precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(octyloxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Palladium-Catalyzed Coupling:

Scientific Research Applications

1-Bromo-3-(octyloxy)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(octyloxy)benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effect of the bromine atom. This activation facilitates electrophilic aromatic substitution reactions. In palladium-catalyzed coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(octyloxy)benzene is unique due to the presence of the octyloxy group in the meta position, which influences its reactivity and applications. The meta substitution pattern can lead to different electronic and steric effects compared to ortho or para substitutions .

Properties

IUPAC Name

1-bromo-3-octoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrO/c1-2-3-4-5-6-7-11-16-14-10-8-9-13(15)12-14/h8-10,12H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOKLYDSCBZFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3-(octyloxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3-(octyloxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3-(octyloxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3-(octyloxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3-(octyloxy)benzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3-(octyloxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.